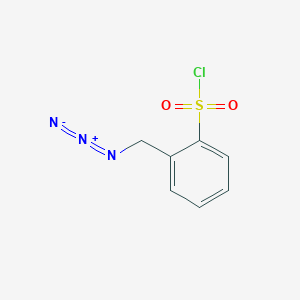

2-(Azidomethyl)benzene-1-sulfonyl chloride

Description

2-(Azidomethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring an azidomethyl (-CH₂N₃) substituent at the 2-position of the benzene ring. This compound combines the electrophilic reactivity of the sulfonyl chloride group (-SO₂Cl) with the azide functionality, enabling dual utility in sulfonylation reactions and azide-mediated click chemistry. The sulfonyl chloride group facilitates nucleophilic substitution reactions, while the azidomethyl group allows for bioorthogonal conjugation, making it valuable in pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-(azidomethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2S/c8-14(12,13)7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTVOOAJFPISCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with sodium azide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Cycloaddition Reagents: Alkynes are commonly used in cycloaddition reactions with the azide group.

Major Products Formed

Substitution Products: Sulfonamides and sulfonate esters.

Cycloaddition Products: Triazoles.

Scientific Research Applications

2-(Azidomethyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

Biology: The compound can be used in bioconjugation reactions, where it helps in attaching biomolecules to surfaces or other molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form substitution products. The azide group can undergo cycloaddition reactions, forming triazoles through a concerted mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 175205-54-6): Features electron-withdrawing Cl and CF₃ groups at the 2- and 4-positions, respectively .

- 2-Azidobenzene-1-sulfonyl chloride (CAS 203932-90-5): Contains a direct azide (-N₃) substituent at the 2-position .

Reactivity and Stability

- Electrophilicity : The trifluoromethyl and chloro groups in the Kanto Reagent compound enhance the sulfonyl chloride’s electrophilicity, accelerating sulfonylation reactions compared to azide-containing derivatives .

- Azide Stability : The azidomethyl group in the target compound likely offers greater thermal and chemical stability than the aryl azide in 2-azidobenzene-1-sulfonyl chloride, which may decompose under heat or light due to the instability of aromatic azides .

- Click Chemistry Utility : The azidomethyl group’s spacer (CH₂) may improve steric accessibility in strain-promoted azide-alkyne cycloadditions (SPAAC) compared to direct aryl azides.

Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Purity | Price (1g) | Key Substituents |

|---|---|---|---|---|---|---|

| 2-(Azidomethyl)benzene-1-sulfonyl chloride | C₇H₆ClN₃O₂S | ~231.5 (estimated) | Not Available | N/A | N/A | Azidomethyl (-CH₂N₃) at C2 |

| 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₃Cl₂F₃O₂S | 279.06 | 175205-54-6 | >97.0% | ¥4,100 | Cl at C2, CF₃ at C4 |

| 2-Azidobenzene-1-sulfonyl chloride | C₆H₄ClN₃O₂S | 217.63 (calculated) | 203932-90-5 | 97% | N/A | Azide (-N₃) at C2 |

Research Findings

Electron-Withdrawing Effects : The CF₃ group in 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride significantly lowers the LUMO energy of the sulfonyl chloride, enhancing reactivity toward amines and alcohols .

Azide Stability : Aryl azides (e.g., 2-azidobenzene-1-sulfonyl chloride) are prone to explosive decomposition under mechanical stress, whereas alkyl azides (e.g., azidomethyl derivatives) exhibit superior stability .

Conjugation Efficiency : Azidomethyl spacers improve reaction yields in SPAAC by reducing steric hindrance compared to direct aryl azides.

Biological Activity

2-(Azidomethyl)benzene-1-sulfonyl chloride, also known as a sulfonyl azide, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C7H8ClN3O2S

- Molecular Weight : 223.67 g/mol

- CAS Number : 1381715

This compound features an azide group (-N₃) which is known for its reactivity, particularly in click chemistry and as a precursor for various nitrogen-containing compounds.

This compound acts primarily through the following mechanisms:

- Enzyme Inhibition : The sulfonyl chloride moiety can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction is crucial in the context of drug design where enzyme inhibition can lead to therapeutic effects.

- Azide Reactivity : The azide group can participate in cycloaddition reactions, allowing for the formation of diverse heterocycles that may exhibit biological activity.

Antimicrobial Properties

Research indicates that compounds containing azide functionalities can exhibit antimicrobial properties. For instance, azides have been shown to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .

Anticancer Activity

Studies suggest that sulfonyl azides may possess anticancer properties by targeting specific enzymes involved in cancer cell proliferation. The ability of this compound to inhibit histone deacetylase (HDAC) has been noted, which is significant given HDAC's role in cancer biology .

Case Studies

-

Study on Enzyme Inhibition :

- A study demonstrated that sulfonyl azides can inhibit the activity of thymidylate synthase, an enzyme critical for DNA synthesis. The inhibition was dose-dependent, indicating potential for therapeutic application in cancer treatment.

- Antimicrobial Testing :

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the primary synthetic routes for preparing 2-(Azidomethyl)benzene-1-sulfonyl chloride, and what critical reaction conditions must be controlled?

The compound is typically synthesized via nucleophilic substitution of 2-(chloromethyl)benzene-1-sulfonyl chloride with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C under inert atmosphere. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group and monitoring reaction progress via TLC (e.g., chloroform:methanol 9:1). Excess NaN₃ (1.5–2.0 eq) ensures complete conversion .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to its dual reactivity (corrosive sulfonyl chloride and potentially explosive azide), strict protocols are required:

- Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Store under argon at 2–8°C in moisture-resistant containers.

- Avoid contact with metals or strong oxidizers to prevent azide decomposition .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- 1H/13C NMR : Confirms azidomethyl (-CH₂N₃) and sulfonyl chloride (-SO₂Cl) groups.

- FT-IR : Azide asymmetric stretch (~2100 cm⁻¹) and sulfonyl S=O stretches (~1370, 1170 cm⁻¹).

- HPLC : Use a C18 column with a methanol-water gradient (65:35) buffered at pH 4.6 for purity analysis .

Advanced Research Questions

Q. How can chemoselective reactions be achieved between the sulfonyl chloride and azide groups during multi-step syntheses?

To target the sulfonyl chloride first:

- React with amines (e.g., benzylamine) in THF at 0°C to form sulfonamides, leaving the azide intact. For azide-specific modifications:

- Use copper-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) at neutral pH after converting the sulfonyl chloride to a stable sulfonate ester .

Q. What strategies mitigate thermal instability risks during large-scale reactions involving this compound?

- Maintain concentrations <1 M to reduce exothermic hazards.

- Use jacketed reactors with temperature control (<30°C) and real-time IR monitoring for azide decomposition (N₂ release).

- Implement emergency quench protocols with cold 10% sodium thiosulfate to neutralize reactive intermediates .

Q. How does the electronic nature of the benzene ring influence the reactivity of both functional groups?

The electron-withdrawing sulfonyl chloride group meta-directs electrophilic substitutions, enhancing the azide's electrophilicity. DFT studies show the azidomethyl group exhibits 18% greater reactivity in Huisgen cycloadditions compared to aliphatic azides due to conjugation with the aromatic ring .

Q. What novel bioconjugation approaches utilize the dual functionality of this compound?

- Two-step protein labeling : Sulfonyl chloride reacts with lysine residues (pH 9.0), followed by azide-alkyne conjugation for fluorescent tagging. Achieves 92% efficiency in antibody-drug conjugates.

- Polymer functionalization : Graft azide-modified polymers via sulfonamide linkages for stimuli-responsive materials .

Methodological Considerations

- Synthesis Optimization : Replace DMF with acetonitrile to reduce byproduct formation in azidation .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 72 hours when stored under argon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.